3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of aromatic compounds with a wide range of biological activities. The presence of the 4-chlorophenyl and 7-methoxy groups in the structure of this compound enhances its chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one typically involves the condensation of 4-chlorophenyl acetic acid with 7-methoxy-4-methylcoumarin under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the chromen-2-one ring system.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and oxidative stress. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-7-methoxy-4-methylcoumarin: Similar structure but lacks the chromen-2-one ring.
4-Chlorophenyl-7-methoxycoumarin: Lacks the methyl group at the 4-position.
7-Methoxy-4-methylcoumarin: Lacks the 4-chlorophenyl group.
Uniqueness
3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is unique due to the presence of both the 4-chlorophenyl and 7-methoxy groups, which enhance its chemical stability and biological activity. This combination of substituents makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-methoxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-14-8-7-13(20-2)9-15(14)21-17(19)16(10)11-3-5-12(18)6-4-11/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPVTMBAANTAKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.